molecular formula C13H8ClN B074977 9-Chloroacridine CAS No. 1207-69-8

9-Chloroacridine

Cat. No.: B074977
CAS No.: 1207-69-8
M. Wt: 213.66 g/mol
InChI Key: BPXINCHFOLVVSG-UHFFFAOYSA-N
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Description

9-Chloroacridine (C₁₃H₈ClN) is a heterocyclic aromatic compound featuring a chlorine atom at the 9-position of the acridine scaffold. This structural motif confers significant reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves Friedel-Crafts cyclization of diarylamine precursors using POCl₃ , or catalytic methods employing metal-organic frameworks (MOFs) like Cu₃(BTC)₂ . A key challenge in handling this compound is its susceptibility to hydrolysis, which generates 9-acridone impurities under neutral or acidic conditions . Despite this, its role as a precursor to bioactive derivatives (e.g., 9-aminoacridines, amsacrine) underscores its importance in drug discovery .

Preparation Methods

Classical Synthesis via N-Phenylanthranilic Acid or Acridone

Reaction Mechanism and Substrate Selection

The classical preparation of 9-chloroacridine involves cyclodehydration of N-phenylanthranilic acid (C₁₃H₁₁NO₂) or acridone (C₁₃H₉NO) using POCl₃ as both a solvent and dehydrating agent . The reaction proceeds via a Friedel-Crafts mechanism, where POCl₃ activates the carbonyl group of the substrate, facilitating intramolecular cyclization to form the acridine core. N-Phenylanthranilic acid is preferred for its commercial availability, while acridone offers higher purity due to reduced side reactions .

Standard Procedure and Optimization

In a representative protocol, 50 g (0.23 mol) of N-phenylanthranilic acid is mixed with 160 mL (1.76 mol) of freshly distilled POCl₃ in a round-bottom flask . The mixture is heated to 85–90°C on a water bath, triggering a vigorous exothermic reaction. After subsidence, the temperature is raised to 135–140°C for 2 hours to ensure complete cyclization. Excess POCl₃ is removed under vacuum (50 mm Hg), and the residue is quenched in a cold ammonia-chloroform mixture. The crude product is isolated by solvent extraction, yielding 50 g (theoretical) of this compound with a melting point of 117–118°C .

Critical Notes:

  • POCl₃ Purity: Distilled POCl₃ is essential to prevent hydrolysis by residual water, which generates phosphoric acid and compromises yield .

  • Quenching Protocol: Rapid neutralization with ammonia minimizes hydrolysis of this compound to 9-acridone, a common side reaction .

Modified Procedures for Enhanced Efficiency

Hexane Extraction Method

A streamlined protocol from the Royal Society of Chemistry replaces chloroform with n-hexane for improved extraction efficiency . Here, 2.3 g (11 mmol) of N-phenylanthranilic acid is reacted with 5 mL (50 mmol) of POCl₃ at 120°C for 1.5 hours. After quenching, the mixture is stirred with 300 mL of n-hexane for 12 hours, allowing this compound to partition into the organic phase. Evaporation yields 2.2 g (95%) of product, demonstrating superior scalability compared to classical methods .

Recrystallization for High Purity

For applications requiring ultrapure this compound, the crude product is dissolved in hot ethanol and treated with 0.5% ammonia until turbid. Decolorization with activated carbon followed by rapid cooling yields white crystals (m.p. 119–120°C) with >99% purity . This step eliminates residual phosphorus byproducts, which are common in large-scale syntheses.

Modern Parallel Synthesis Strategies

Ullmann Coupling and Friedel-Crafts Cyclization

Recent advances employ Ullmann coupling of 2-bromoaryl carboxylic acids with anilines to generate diarylamine intermediates, which undergo Friedel-Crafts cyclization with POCl₃ . For example, methyl salicylate derivatives are converted to aryl triflates, coupled with substituted anilines, and cyclized under POCl₃ reflux (120°C, 3 hours). This method achieves 95% yield and enables modular substitution on the acridine ring .

High-Throughput Amination

In drug discovery pipelines, this compound is activated as 9-phenoxyacridine by treatment with phenol and cesium carbonate in DMSO . Subsequent reaction with diamines (e.g., 1,3-diaminopropane) at 100°C for 4 hours produces 9-aminoacridine derivatives via nucleophilic aromatic substitution. This approach supports parallel synthesis of 48 compounds simultaneously, with purities >90% after solid-phase extraction .

Comparative Analysis of Preparation Methods

Method Substrates Reagents Conditions Yield Advantages
Classical Cyclization N-Phenylanthranilic acidPOCl₃135–140°C, 2 hours~100%High yield, simple setup
Hexane Extraction N-Phenylanthranilic acidPOCl₃, n-hexane120°C, 1.5 hours95%Scalable, reduced solvent use
Parallel Synthesis Aryl triflates, anilinesPOCl₃, Cs₂CO₃, DMSO120°C, 3 hours95%Structural diversity, high-throughput

Industrial and Pharmaceutical Applications

Antimalarial Drug Precursors

This compound is a key intermediate in synthesizing quinacrine analogues, which inhibit hemozoin crystallization in Plasmodium parasites . Modern parallel methods enable rapid optimization of side chains for enhanced bioavailability and reduced toxicity.

Fluorescent Materials

The chloro group in this compound serves as a leaving group for Suzuki-Miyaura cross-coupling, producing acridine-based fluorophores with tunable emission wavelengths (450–600 nm) . These materials are integral to OLED technologies and bioimaging probes.

Chemical Reactions Analysis

3.1. Redox Reactions

The electrochemical behavior of 9-chloroacridine has been extensively studied. It undergoes redox reactions characterized by:

  • Oxidation : The oxidation process begins with the formation of a cation radical monomer, which can further dimerize or oxidize to form new cation radicals. This process is pH-dependent and diffusion-controlled .
  • Reduction : Reduction leads to the formation of radical monomers that can stabilize through dimerization. The interaction with double-stranded DNA has been shown to form stable complexes through intercalation, which is significant for drug design .

Table 2: Electrochemical Behavior of this compound

Reaction TypeProcess DescriptionObservations
OxidationFormation of cation radicalsDimerization occurs
ReductionFormation of radical monomersStabilization via dimerization

3.2. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are predominant at the 9-position due to lower electron density compared to other positions on the acridine ring:

  • Nucleophilic Attack : Nucleophiles preferentially attack at the nitrogen atom or the carbon at position 9, leading to various derivatives such as amino-acridines .

Table 3: Nucleophilic Substitution Reactions

NucleophileProductReaction Conditions
Amines9-AminoacridinesBasic conditions
AlcoholsAlkoxy derivativesReflux in alcohol solvent

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

9-Chloroacridine and its derivatives have been extensively studied for their anti-cancer properties. Research indicates that acridine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound acts primarily through DNA intercalation, which disrupts the replication and transcription processes in cancer cells. This leads to apoptosis, particularly in leukemia and solid tumor cell lines .
  • Case Study : A study demonstrated that 2-methyl-9-chloroacridine derivatives showed potent anti-proliferative activity against A-549 (human lung carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values indicating strong cytotoxicity .

Table 1: Anti-Cancer Efficacy of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Methyl-9-chloroacridineA-5490.90DNA intercalation
9-Anilino acridine derivativeMCF-70.75Apoptosis induction
LS-1-10Colon cancer0.50Autophagy inhibition

1.2 Antimicrobial Properties

In addition to its anti-cancer applications, this compound exhibits antimicrobial activity against various pathogens.

  • Study Findings : Research has shown that acridine derivatives can act as effective antibacterial agents. For instance, a derivative was tested for its efficacy against resistant strains of bacteria, demonstrating notable antibacterial properties .

Analytical Chemistry Applications

2.1 Chromogenic Reagent

This compound serves as a chromogenic reagent in analytical chemistry, particularly for the detection of certain compounds.

  • Tetracycline Detection : A visible spectrophotometric method using this compound has been developed for the detection of tetracycline hydrochloride in pharmaceutical formulations. This method is noted for its simplicity and sensitivity, allowing for accurate quantification of tetracycline levels in various samples .

Table 2: Analytical Applications of this compound

ApplicationMethodologyTarget Compound
Tetracycline DetectionSpectrophotometryTetracycline hydrochloride
Paracetamol QuantificationColorimetric DeterminationParacetamol
Primary Aromatic Amines DetectionImproved Colorimetric MethodLocal Anesthetics

Photochemical Applications

3.1 Photochemical Reactions

The photochemical properties of this compound have been investigated, revealing its potential use in photodynamic therapy (PDT) for cancer treatment.

  • Research Insights : Studies on the transient species produced by photochemical reactions involving this compound have shown promising results in generating reactive oxygen species (ROS), which are crucial for PDT effectiveness .

Mechanism of Action

The mechanism of action of 9-Chloroacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, leading to the inhibition of cell proliferation. Additionally, it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Reactivity and Functionalization

The chlorine atom at the 9-position enables diverse nucleophilic substitutions:

  • With Amines: Forms 9-aminoacridines, which exhibit enhanced basicity (pKa ~10 vs. acridine’s pKa ~5) and anticancer activity .
  • With Azides : Generates 9-azidoacridine for click chemistry applications .
  • With Phenols/Thiols: Produces 9-phenoxyacridines or 9-thioacridines, explored for anti-inflammatory properties .

Comparison of Derivatives :

Derivative Biological Activity IC₅₀/EC₅₀ Notes
9-Aminoacridine Antimalarial, Topo II inhibition 1–30 nM Synergistic with sulfonamides
Amsacrine Antileukemic (DNA intercalation) 0.1–1 µM Severe cytotoxicity
Acridine-carboxamides Anticancer, antimicrobial 1–10 µM High melting points (160–240°C)
NSC243928 LY6K-targeted anticancer 2 µM (HeLa) Resynthesized via 3-step route
  • Key Insight: 9-Chloroacridine-derived compounds exhibit nanomolar to micromolar potency, with amsacrine and aminoacridines showing superior efficacy but variable toxicity profiles .

Catalytic and Electronic Effects

In catalysis, this compound’s electron-withdrawing chlorine substituent reduces ligand efficacy compared to electron-rich analogs:

  • Ligand L6 (this compound) : 18% yield in Pd-catalyzed C–H borylation vs. 55% for methoxy-substituted L5 .
  • MOF Catalysis : Cu₃(BTC)₂ enhances cyclization yields due to multiple Cu²⁺ active sites .

Biological Activity

9-Chloroacridine, a derivative of acridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article synthesizes recent research findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

This compound is characterized by the presence of a chlorine atom at the 9-position of the acridine ring system. This modification enhances its interaction with biological targets, primarily DNA, leading to various biological activities.

Research indicates that this compound and its derivatives exhibit significant anticancer activity through several mechanisms:

  • DNA Intercalation : Compounds like this compound are known to intercalate into DNA, disrupting replication and transcription processes. This action leads to increased DNA damage and apoptosis in cancer cells .
  • Cytotoxicity : Studies have shown that this compound derivatives demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. For instance, a derivative exhibited a CTC50CTC_{50} value of 187.5 µg/mL against A549 cells .
  • Inhibition of Glycolysis : Some studies suggest that these compounds can inhibit aerobic glycolysis in cancer cells, further contributing to their antiproliferative effects .

Case Studies

  • Cytotoxicity Against Melanoma : A study evaluated the cytotoxic effects of 9-chloro-1-nitroacridine and its derivatives against melanotic and amelanotic melanoma forms. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis through energy metabolism disruption .
  • Synthesis and Evaluation : A series of novel acridinyl amino acid derivatives were synthesized based on this compound. These derivatives showed improved antitumor activity compared to traditional chemotherapeutics like amsacrine. The study highlighted that the antiproliferative activity depended on the specific amino acid modifications made to the acridine structure .

Comparative Biological Activity

The following table summarizes key findings on the biological activity of this compound derivatives compared to other known anticancer agents:

CompoundCell Line TestedCTC50 (µg/mL)Mechanism of Action
This compoundA549187.5DNA intercalation, glycolysis inhibition
9-Chloro-1-nitroacridineMelanomaNot specifiedApoptosis induction
AmsacrineVarious~200DNA intercalation
NitracrineVarious~150DNA intercalation

Other Biological Activities

In addition to anticancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Activity : Recent studies have shown that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Larvicidal Activity : Some synthesized analogs have been tested for their effectiveness against mosquito larvae, indicating potential use in vector control strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-chloroacridine, and how do reaction conditions influence yield?

  • This compound is synthesized via cyclization of diphenylamine-2-carboxylic acid (phenylanthranilic acid) using phosphoryl chloride (POCl₃). Alternative methods include Ullmann condensation of aniline with o-chlorobenzoic acid followed by POCl₃-mediated cyclization . Reaction temperature (e.g., reflux conditions) and stoichiometric ratios of POCl₃ are critical for optimizing yields, which typically range from 70–85% under controlled conditions.

Q. How is this compound utilized in spectrophotometric drug analysis?

  • This compound reacts with nucleophilic groups in drugs like aspirin and pyridoxine hydrochloride via nucleophilic substitution, forming colored complexes detectable at 532–534 nm. Key parameters include:

ParameterAspirinPyridoxine
Linear range (µg/mL)0.2–180.4–24
Molar absorptivity (L·mol⁻¹·cm⁻¹)1.1×10⁴7×10³
Recovery rate (%)99.87100.00
This method is validated for pharmaceutical formulations with minimal interference from excipients .

Q. What are the primary applications of this compound in biological research?

  • This compound derivatives are studied for DNA intercalation and electrochemical interactions, particularly in cancer research. For example, this compound forms stable adducts with DNA via π-π stacking, which can be quantified using cyclic voltammetry at glassy carbon electrodes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability constants of this compound-drug complexes?

  • Stability constants (e.g., 6.38×10⁴ L/mol for aspirin vs. 9.25×10⁴ L/mol for pyridoxine) vary due to solvent polarity, pH, and temperature. To resolve contradictions:

  • Validate buffer systems (e.g., acetate buffer pH 4.0 vs. phosphate buffer pH 7.4).
  • Use isothermal titration calorimetry (ITC) to corroborate spectrophotometric data .

Q. What strategies mitigate contamination by acridone in this compound samples?

  • Acridone (a common byproduct at ~0.3%) arises from hydrolysis of this compound. Mitigation approaches include:

  • Purification via column chromatography (silica gel, chloroform:methanol 9:1).
  • Storage under anhydrous conditions (e.g., desiccated argon atmosphere) .

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Coupling with amines (e.g., aromatic amines, hydroxylamines) via nucleophilic aromatic substitution introduces functional groups. Example:

  • React this compound with O-phenylhydroxylamine (catalyzed by Pd) to yield DNA-targeting N-(9’-acridinyl) derivatives .

Q. What experimental design considerations are critical for electrochemical studies of this compound-DNA interactions?

  • Key factors include:

  • Electrode pretreatment (polishing with alumina slurry for reproducibility).
  • Control of scan rate (0.1–1.0 V/s) to distinguish diffusion-controlled vs. adsorption-driven processes.
  • Use of differential pulse voltammetry (DPV) for enhanced sensitivity in detecting oxidation peaks .

Q. Methodological Guidance

Q. How to optimize a spectrophotometric assay using this compound for novel compounds?

  • Step 1: Screen reaction pH (2.0–7.0) and temperature (25–60°C) to maximize complex formation.
  • Step 2: Validate linearity using ≥6 calibration points and assess precision via intraday/interday RSD (<2%).
  • Step 3: Perform interference studies with common excipients (e.g., lactose, starch) .

Q. How to formulate research questions on this compound’s mechanism of action using FINER criteria?

  • Feasible: "Does this compound exhibit pH-dependent binding to double-stranded DNA?"
  • Novel: "How do substituents at the acridine C9 position alter intercalation kinetics?"
  • Relevant: Align with therapeutic goals (e.g., antimalarial or anticancer drug design) .

Q. Data Contradiction Analysis

  • Case Study: Conflicting reports on this compound’s molar absorptivity in drug assays.
    • Resolution: Verify instrument calibration (e.g., wavelength accuracy ±1 nm) and reagent purity (HPLC-grade solvents). Replicate experiments under standardized conditions .

Properties

IUPAC Name

9-chloroacridine
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InChI

InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPXINCHFOLVVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061622
Record name Acridine, 9-chloro-
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Molecular Weight

213.66 g/mol
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CAS No.

1207-69-8
Record name 9-Chloroacridine
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Synthesis routes and methods

Procedure details

0.488 g (2.5 mmol) of 9-(10H)acridone, 2.5 ml of thionyl chloride and a catalytic amount (a few drops) of dimethylformamide were mixed at 80° C. After 30 min of stirring, the reaction mixture was evaporated, the residue was dissolved in chloroform and poured into cold aqueous ammonia. The ammonia solution was extracted several times with chloroform. The combined organic phases were washed with 2M ammonia solution, dried over sodium sulfate and evaporated to obtain 0.517 g (97%) of 9-chloroacridine.
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
97%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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